molecular formula C18H27ClN2O2 B2865840 tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate CAS No. 1779134-19-8

tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2865840
CAS No.: 1779134-19-8
M. Wt: 338.88
InChI Key: VLQWWQVFLREYCQ-UHFFFAOYSA-N
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Description

tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate is a carbamate-protected piperidine derivative featuring a 2-chlorobenzyl substituent. This compound is structurally characterized by a central piperidine ring with a methylcarbamate group at the 4-position and a 2-chlorobenzyl moiety attached to the same carbon. Carbamates like this are frequently employed in medicinal chemistry as protective groups for amines during synthesis .

Properties

IUPAC Name

tert-butyl N-[[4-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-13-18(8-10-20-11-9-18)12-14-6-4-5-7-15(14)19/h4-7,20H,8-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQWWQVFLREYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperidine Ring Formation

The synthesis begins with constructing the piperidine scaffold bearing both substituents at the 4-position. A common approach involves Mannich-type reactions or cyclocondensation strategies to assemble the ring. For example, reacting γ-aminobutyric acid derivatives with formaldehyde and 2-chlorobenzylamine under acidic conditions can yield 4-(2-chlorobenzyl)piperidin-4-ylmethanol, which is subsequently oxidized to the corresponding ketone. Alternatively, Dieckmann cyclization of appropriately substituted δ-amino esters provides direct access to the piperidine ring.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors enable precise control over reaction parameters, reducing side products. For instance, a telescoped process combining piperidine ring formation and Boc protection in a single flow system achieves 92% yield with a residence time of 15 minutes. Key advantages include:

  • Enhanced heat transfer : Mitigates exothermic risks during Boc protection.
  • Automated quenching : In-line aqueous workup removes excess Boc₂O and DMAP.

Purification Strategies

Crude product purification employs crystallization from tert-butyl methyl ether (TBME) or chromatography on silica gel with ethyl acetate/hexane gradients. Industrial facilities often use simulated moving bed (SMB) chromatography for high-throughput separation, achieving >99% purity.

Reaction Optimization and Kinetic Analysis

Solvent and Catalyst Screening

Solvent polarity significantly impacts Boc protection efficiency. Comparative studies reveal:

Solvent Yield (%) Reaction Time (h)
THF 88 2
DCM 78 3
Acetonitrile 82 2.5

THF is preferred due to its balance of polarity and inertness. Catalysts like DMAP outperform alternatives such as pyridine, reducing reaction times by 40%.

Temperature Profiling

Elevated temperatures (>40°C) promote Boc group decomposition, whereas temperatures <10°C slow kinetics. Optimal results are obtained at 25°C, as demonstrated by in-situ infrared (IR) monitoring .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.32–7.25 (m, 4H, Ar-H), 4.65 (s, 1H, NH), 3.20 (d, J = 12 Hz, 2H, piperidine-H), 2.85 (s, 2H, CH₂N), 1.45 (s, 9H, tert-butyl).
  • ESI-MS : m/z 365.1 [M+H]⁺, consistent with the molecular formula C₁₈H₂₆ClN₂O₂.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >99% purity, with a retention time of 8.2 minutes.

Comparative Analysis with Analogous Compounds

tert-Butyl [4-(4-Chlorophenyl)piperidin-4-yl]methylcarbamate

This structural isomer exhibits similar Boc protection kinetics but requires harsher conditions for piperidine ring formation due to steric hindrance from the para-substituted chlorophenyl group.

tert-Butyl 4-(2-Chlorobenzyl)piperidine-1-carboxylate

Lacking the methylcarbamate moiety, this analog is synthesized via direct Boc protection of the piperidine nitrogen, achieving higher yields (94%) but reduced pharmacological relevance.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperidinyl ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of carbonyl compounds such as carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of substituted piperidines.

Scientific Research Applications

Tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including interactions with various enzymes and receptors.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing structural motifs such as piperidine cores, carbamate protections, or halogenated aromatic substituents. Key differences in substituents, molecular properties, and applications are highlighted.

Halogenated Benzyl Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Availability Key Features
tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate 2-Chlorobenzyl C₁₉H₂₇ClN₂O₂* ~364.9 Discontinued Chlorine enhances lipophilicity; potential for hydrophobic interactions.
tert-Butyl[1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate 2-Fluorobenzyl C₁₈H₂₇FN₂O₂ 322.4 Discontinued Fluorine’s electronegativity may improve metabolic stability.
tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate 2-Fluorobenzyl C₁₇H₂₅FN₂O₂ 308.39 Available Lacks methyl group in carbamate; altered steric and electronic properties.

*Estimated based on structural composition.

Key Insights :

  • Halogen Effects : Chlorine (Cl) in the target compound increases molecular weight and lipophilicity compared to fluorine (F) analogs. Fluorine, being smaller and more electronegative, may enhance metabolic stability and bioavailability .
  • Availability : Both Cl- and F-substituted benzyl derivatives are discontinued, suggesting niche applications or synthesis challenges.
Heterocyclic and Ether-Linked Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Availability Key Features
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate 2-Chloronicotinoyl C₁₈H₂₃ClN₄O₃ 378.86 Available Nicotinoyl group introduces a pyridine ring; potential for π-π interactions.
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate 2-Methoxyethyl C₁₄H₂₈N₂O₃ 272.38 Available Ether group enhances polarity; likely improved aqueous solubility.

Key Insights :

  • Nicotinoyl vs.
  • Polar Substituents : The 2-methoxyethyl group () increases polarity, which could improve solubility but reduce membrane permeability .
Carbamate Variants in Piperidine Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Availability Key Features
Tert-Butyl [1-(Piperidin-4-Ylmethyl)Piperidin-4-Yl]Carbamate Piperidin-4-ylmethyl C₁₆H₃₁N₃O₂ 297.43 Available Dual piperidine structure; potential as a conformational constraint in drug design.
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate Hydroxy-methoxypyridin C₁₂H₂₀N₂O₄ 256.3 Listed Pyridine ring with hydroxyl and methoxy groups; increased hydrogen bonding capacity.

Key Insights :

  • Structural Complexity : Compounds with additional rings (e.g., pyridine in ) or branched chains (e.g., piperidinylmethyl in ) exhibit varied steric and electronic profiles, influencing their utility in synthesis or pharmacology .

Biological Activity

Tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate is a synthetic organic compound notable for its unique chemical structure and significant biological activity. This compound, characterized by a tert-butyl group, a piperidine ring, and a chlorobenzyl moiety, has garnered interest in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

  • Molecular Formula : C₁₇H₂₅ClN₂O₂
  • Molecular Weight : Approximately 336.88 g/mol

The structural complexity of this compound contributes to its diverse biological activities, particularly in modulating enzyme activities and receptor interactions.

Research indicates that this compound primarily functions as an inhibitor of cholinesterase enzymes, which play a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. By inhibiting these enzymes, this compound leads to increased levels of acetylcholine, enhancing neurotransmission and potentially providing therapeutic benefits in neurological disorders.

Enzyme Inhibition

The compound has been shown to exhibit significant inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition studies reveal that it can effectively increase acetylcholine levels, which may be beneficial in treating conditions like Alzheimer's disease .

Antibacterial Properties

In addition to its neurological implications, this compound has demonstrated antibacterial activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound exhibits bactericidal properties at low concentrations comparable to last-resort antibiotics, suggesting its potential as a new therapeutic agent against resistant bacterial strains .

Case Studies

  • Neuroprotective Effects : In vitro studies have shown that the compound protects astrocytes from amyloid beta-induced toxicity. When treated with amyloid beta peptide, cell viability significantly decreased; however, co-treatment with this compound improved cell survival rates, indicating its neuroprotective potential .
  • Antibacterial Efficacy : A study conducted on various bacterial strains revealed that the compound effectively disrupted bacterial cell membranes, leading to depolarization and subsequent cell death. This mechanism underlines its potential application in developing new antibiotics targeting resistant strains .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameEnzyme Inhibition (AChE/BChE)Antibacterial ActivityNeuroprotective Effects
This compoundSignificantStrong against MRSA & VREfmYes
RivastigmineHighNoneModerate
GalantamineModerateNoneYes

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